molecular formula C9H9NO2 B7517966 1,3-Dihydro-2-benzofuran-5-carboxamide

1,3-Dihydro-2-benzofuran-5-carboxamide

Cat. No. B7517966
M. Wt: 163.17 g/mol
InChI Key: ZFYCTASOLWEMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydro-2-benzofuran-5-carboxamide, also known as 5-HT1A receptor agonist, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various neurological disorders. This compound has been found to have a positive effect on the central nervous system, making it a promising candidate for therapeutic use.

Scientific Research Applications

  • Antimicrobial and Anti-inflammatory Activities :

    • Some derivatives of benzofuran carboxamide have been synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques (Lavanya, Sribalan, & Padmini, 2017).
  • Antibacterial Screening :

    • Novel series of 2-Azetidinone derivatives integrated with Quinoline, Pyrazole, and Benzofuran moieties have been synthesized and shown excellent yields through cyclocondensation reaction. These compounds have been screened for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).
  • Anti-inflammatory, Analgesic, and Antipyretic Agents :

    • A series of benzofuran-2-carboxamides of biological and medicinal significance were synthesized using a microwave-assisted one-pot parallel approach. These compounds were tested for their in vivo anti-inflammatory, analgesic, and antipyretic activities, among which some derivatives exhibited potent activities (Xie et al., 2014).
  • Sigma Receptor Ligands :

    • Novel benzofuran-2-carboxamide ligands selective for sigma receptors were synthesized. These new carboxamides exhibited high affinity at the sigma-1 receptor and were found to be selective for sigma-1 over sigma-2 receptors (Marriott et al., 2012).
  • Cholinesterase Inhibitory Activity :

    • Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized and found to be potent butyrylcholinesterase inhibitors. Some synthesized compounds showed good inhibitory effects on Aβ self-aggregation, indicating potential application in Alzheimer's disease treatment (Abedinifar et al., 2018).
  • Neuroprotective and Antioxidant Effects :

    • A series of novel benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells and in vitro cell-free bioassays. Some compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage (Cho et al., 2015).

properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3H,4-5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYCTASOLWEMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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